Isopentyl dihydrogen phosphate
Overview
Description
Isopentyl dihydrogen phosphate is an organic phosphate compound that plays a significant role in various biochemical and industrial processes. It is a derivative of isopentyl alcohol and phosphoric acid, characterized by its phosphate group attached to an isopentyl chain. This compound is essential in the synthesis of isoprenoids, which are crucial for numerous biological functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopentyl dihydrogen phosphate can be synthesized through the esterification of isopentyl alcohol with phosphoric acid. The reaction typically involves heating isopentyl alcohol with phosphoric acid under reflux conditions to facilitate the formation of the phosphate ester. The reaction can be represented as follows:
C5H12O+H3PO4→C5H11OPO3H2+H2O
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where isopentyl alcohol and phosphoric acid are fed into a reactor. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions are common to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Isopentyl dihydrogen phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of isopentyl alcohol and phosphoric acid.
Esterification: It can react with alcohols to form different esters.
Oxidation and Reduction: The phosphate group can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Typically carried out in acidic or basic aqueous solutions.
Esterification: Requires alcohols and an acid catalyst, often conducted under reflux conditions.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired reaction.
Major Products
Hydrolysis: Produces isopentyl alcohol and phosphoric acid.
Esterification: Forms various esters depending on the reacting alcohol.
Oxidation and Reduction: Can lead to different phosphorylated compounds.
Scientific Research Applications
Isopentyl dihydrogen phosphate is utilized in several scientific research areas:
Chemistry: Used as a reagent in the synthesis of isoprenoids and other organic compounds.
Biology: Plays a role in the study of metabolic pathways involving isoprenoids.
Medicine: Investigated for its potential in drug development and as a biochemical marker.
Industry: Employed in the production of fragrances, flavors, and biofuels.
Mechanism of Action
The mechanism of action of isopentyl dihydrogen phosphate involves its role as a precursor in the biosynthesis of isoprenoids. It participates in phosphorylation reactions catalyzed by enzymes such as isopentenyl phosphate kinase. This enzyme catalyzes the transfer of a phosphate group from ATP to isopentyl phosphate, forming isopentyl diphosphate, a key intermediate in isoprenoid biosynthesis .
Comparison with Similar Compounds
Isopentyl dihydrogen phosphate can be compared with other similar compounds such as:
Isopentenyl pyrophosphate: Another isoprenoid precursor with a similar structure but with two phosphate groups.
Dimethylallyl pyrophosphate: An isomer of isopentenyl pyrophosphate involved in the same biosynthetic pathways.
Neopentyl dihydrogen phosphate: Similar in structure but with a different alkyl chain.
These compounds share similar roles in biochemical pathways but differ in their specific functions and reactivity.
Properties
IUPAC Name |
3-methylbutyl dihydrogen phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13O4P/c1-5(2)3-4-9-10(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWLEIAMBPYRFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOP(=O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13O4P | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062439 | |
Record name | Isopentyl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.13 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2466-67-3 | |
Record name | 1-Butanol, 3-methyl-, 1-(dihydrogen phosphate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2466-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butanol, 3-methyl-, 1-(dihydrogen phosphate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002466673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanol, 3-methyl-, 1-(dihydrogen phosphate) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isopentyl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopentyl dihydrogen phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.796 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.